molecular formula C12H17BO3 B1333624 4-Hydroxyphenylboronic acid pinacol ester CAS No. 269409-70-3

4-Hydroxyphenylboronic acid pinacol ester

Cat. No.: B1333624
CAS No.: 269409-70-3
M. Wt: 220.07 g/mol
InChI Key: BICZJRAGTCRORZ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol represents a sophisticated boronic ester system featuring a phenolic hydroxyl group positioned para to the pinacol boronate moiety. The compound possesses the molecular formula C₁₂H₁₇BO₃ with a molecular weight of 220.08 g/mol. The structural framework consists of a benzene ring substituted with both a hydroxyl group and a cyclic pinacol boronic ester, creating a bifunctional molecule with distinct chemical reactivity profiles at each terminus.

The boron center in pinacol boronic esters adopts a trigonal planar geometry in the absence of coordinating species, with the boron atom forming three covalent bonds. X-ray crystallographic studies of related pinacol boronic esters reveal characteristic bond length patterns that provide insight into the electronic structure of these compounds. The boron-carbon bond distance in pinacol boronic esters typically measures approximately 1.560 Å, which is slightly shorter than the corresponding bond in free boronic acids. This contraction reflects the enhanced orbital overlap between the boron and carbon atoms in the cyclic ester environment.

The boron-oxygen bond lengths in pinacol boronic esters exhibit distinctive characteristics compared to their boronic acid counterparts. Crystallographic analysis demonstrates that the B-O bond distances in pinacol esters range from 1.314 to 1.316 Å, representing a significant shortening compared to the B-O bonds in tetracoordinate boronic acid complexes. This bond shortening arises from the increased s-character in the boron hybrid orbitals within the constrained five-membered dioxaborolane ring system. The cyclic nature of the pinacol protecting group introduces geometric constraints that influence the electronic distribution around the boron center.

Bond Type Bond Length (Å) Comparison to Boronic Acids
B-C 1.560 Shorter by ~0.008 Å
B-O (pinacol) 1.314-1.316 Shorter by ~0.05 Å
C-O (pinacol) 1.408-1.372 Standard ether bond length

The dioxaborolane ring system exhibits a nearly planar conformation, with the oxygen-boron-oxygen angle measuring approximately 120°. This planarity minimizes steric interactions between the methyl substituents on the pinacol backbone and allows for optimal orbital overlap between the oxygen lone pairs and the vacant boron p-orbital. The tetramethyl substitution pattern on the ethylene glycol backbone creates a rigid molecular framework that prevents ring puckering and maintains the favorable electronic environment around the boron center.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZJRAGTCRORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370404
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269409-70-3
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Preparation Methods

Palladium-Catalyzed Borylation of Phenol Derivatives

  • Reaction Scheme:
    The phenol substrate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) or dioxane at elevated temperatures (often 60–90 °C).

  • Catalysts and Reagents:

    • Palladium complexes (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
    • Bis(pinacolato)diboron (B2pin2)
    • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
    • Solvent: THF, dioxane, or dimethylformamide (DMF)
  • Typical Conditions:

    • Temperature: 60–90 °C
    • Time: 6–24 hours
    • Inert atmosphere (nitrogen or argon) to prevent oxidation
  • Outcome:
    This method yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with moderate to high yields (typically 60–85%) depending on substrate purity and reaction optimization.

Direct Borylation via C–H Activation

  • Some advanced methods involve direct C–H borylation of phenol derivatives catalyzed by iridium or rhodium complexes, allowing regioselective installation of the boronate ester without pre-functionalization. However, these methods are less common for this specific compound and require specialized catalysts and conditions.

Protection and Deprotection Strategies

  • In some synthetic routes, the phenol group is protected (e.g., as a tert-butyl carbamate or other protecting groups) before borylation to prevent side reactions. After borylation, the protecting group is removed under mild acidic conditions (e.g., HCl in dioxane at room temperature for 2 hours) to yield the free phenol boronate ester.
Preparation Method Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Pd-catalyzed borylation of 4-hydroxyphenol Pd(dppf)Cl2, B2pin2, K2CO3 THF 80 °C 12 h 70–85 Inert atmosphere; base facilitates boronate formation
Protection-borylation-deprotection route tert-butyl carbamate protection, TMSOTf, 6-dimethylpyridine, HCl in dioxane DCM, dioxane 0–20 °C (borylation), RT (deprotection) 3 h (borylation), 2 h (deprotection) 72 Protect phenol before borylation; deprotect with HCl; yields isolated as solid
Direct C–H borylation (less common) Iridium catalyst, B2pin2 Various 80–100 °C 6–24 h Variable Requires specialized catalysts; regioselectivity depends on catalyst and conditions
  • The palladium-catalyzed borylation method is the most widely adopted due to its reliability and scalability. The use of bis(pinacolato)diboron is favored for its stability and ease of handling.

  • Protection of the phenol hydroxyl group prior to borylation can improve selectivity and yield by preventing side reactions such as O-borylation or polymerization.

  • The deprotection step using mild acid (e.g., HCl in dioxane) is efficient and preserves the boronate ester functionality.

  • Reaction optimization studies indicate that the choice of base and solvent significantly affects the yield and purity of the product. Potassium carbonate in THF under nitrogen atmosphere is a common optimized condition.

  • The compound’s purity is typically confirmed by chromatographic methods (GC or HPLC) and characterized by NMR and mass spectrometry.

Parameter Typical Value/Condition
Boron source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium carbonate (K2CO3)
Solvent Tetrahydrofuran (THF), dichloromethane (DCM)
Temperature 0–90 °C (depending on step)
Reaction time 3–24 hours
Atmosphere Nitrogen or argon (inert)
Yield 60–85% (depending on method and scale)
Purification Silica gel chromatography

The preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is well-established through palladium-catalyzed borylation of phenol derivatives using bis(pinacolato)diboron. Protection of the phenol group prior to borylation and subsequent deprotection enhances yield and purity. Reaction conditions such as choice of base, solvent, temperature, and inert atmosphere are critical for optimal results. These methods provide a robust platform for producing this compound for use in further synthetic applications, especially in Suzuki-Miyaura cross-coupling chemistry.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding boronic acid.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Boronic acids

    Substitution: Biaryl compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is C11_{11}H17_{17}BO3_3, with a molecular weight of approximately 210.06 g/mol. The structure features a phenolic group attached to a boron-containing dioxaborolane moiety, which enhances its reactivity in various chemical reactions.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it pivotal in the synthesis of biaryl compounds used in pharmaceuticals and materials science. The presence of the dioxaborolane group enhances the stability and solubility of the boron compound in organic solvents.

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing more complex organic molecules. For example, it has been utilized to prepare various heterocycles and functionalized aromatic compounds through electrophilic aromatic substitution reactions or nucleophilic additions.

Drug Development

Research indicates that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives can act as inhibitors for specific biological targets. For instance, studies have demonstrated their potential as proteolysis-targeting chimeras (PROTACs) that selectively degrade mutant proteins associated with certain cancers . This application highlights their significance in targeted therapy approaches.

Anticancer Agents

The compound has been investigated for its anticancer properties. Its derivatives have shown promise in inhibiting pathways involved in tumor growth and proliferation. Case studies have reported on the efficacy of these compounds against various cancer cell lines, suggesting their potential use as therapeutic agents .

Polymer Chemistry

In material science, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties. These materials are being explored for applications in coatings and composites due to their enhanced durability and resistance to environmental degradation.

Sensor Development

The compound's ability to form complexes with various metal ions has led to its application in sensor technology. It can be employed to develop sensors for detecting metal ions or small organic molecules based on fluorescence or electrochemical signals.

Case Studies and Research Findings

Study TitleFindings
Mutant-selective Degradation by BRAF-targeting PROTACsDemonstrated the use of this compound in targeted degradation of mutant BRAF proteins associated with melanoma .
Discovery of a Novel Inhaled PI3Kδ InhibitorReported synthesis involving this compound leading to potential treatments for respiratory diseases .
Synthesis of Boron-containing PolymersHighlighted the utility of this compound in developing novel materials with enhanced properties .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form stable boron-oxygen bonds. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The compound acts as a boron source, which reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets and pathways involved include the activation of the boronic ester group and the formation of a palladium-boron intermediate.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-97-4) is the ortho-substituted isomer. Despite sharing the same molecular formula (C₁₂H₁₇BO₃), steric hindrance from the ortho-phenol group reduces its reactivity in nucleophilic aromatic substitution compared to the para isomer. This positional difference also affects crystallinity and solubility .
  • Applications : The para isomer is preferred in coupling reactions due to better electronic conjugation, while the ortho variant may find niche uses in sterically demanding environments.

Sterically Modified Derivatives

  • 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1462945-62-5, C₂₀H₃₃BO₃) incorporates bulky tert-butyl groups at the 2 and 6 positions. These groups enhance steric protection of the boronate moiety, improving stability against hydrolysis but reducing reactivity in cross-coupling reactions.
  • Applications : Suitable for reactions requiring controlled steric environments, such as selective functionalization in drug intermediates.

Functional Group Variations

  • The hydroxyl group in this compound is less acidic (pKa ~15–16 vs. ~10 for phenol), altering its reactivity in oxidation and esterification reactions. It exhibits a lower melting point (48–50°C) due to reduced hydrogen bonding .
  • Applications : Used in reduction reactions (e.g., NaBH₄-mediated conversions) and as a precursor for protected alcohols in multistep syntheses.

Heterocyclic Derivatives

  • 2-Chloro-4-isopropylamino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Incorporates a pyridine ring and an amino group. The electron-deficient pyridine enhances coordination with transition metals (e.g., Pd), improving efficiency in catalytic cycles. This derivative is synthesized via Miyaura borylation with yields up to 80.9% .
  • Applications : Critical intermediate in pharmaceuticals, leveraging the pyridine moiety for target-specific interactions.

Physicochemical and Reactivity Profiles

Compound Molecular Formula Melting Point (°C) Key Reactivity Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 118 High reactivity in cross-coupling; phenol group enables nucleophilic substitution.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ N/A Reduced reactivity due to steric hindrance; lower solubility in polar solvents.
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₂₀H₃₃BO₃ N/A Enhanced hydrolytic stability; limited utility in sterically unhindered reactions.
[4-(Boronate)phenyl]methanol C₁₃H₁₉BO₃ 48–50 Susceptible to oxidation; forms esters or ethers via alcohol functionalization.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol or phenylboronic acid pinacol ester (CAS No. 302348-51-2), is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications.

  • Molecular Formula : C₁₃H₁₉BO₃
  • Molecular Weight : 234.10 g/mol
  • Boiling Point : Not available
  • Melting Point : Approximately 125°C to 130°C
  • Solubility : Insoluble in water

Biological Activity

The biological activity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and have been extensively studied for their applications in medicinal chemistry.

  • Inhibition of Enzymes : Boronic acids can inhibit proteasome activity and various enzymes involved in cellular signaling pathways. The presence of the dioxaborolane moiety enhances the compound's stability and binding affinity to target enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has shown selective toxicity towards cancerous cells while sparing normal cells.
  • Antimicrobial Activity : There are indications that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol demonstrate activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. This suggests potential applications in treating infections caused by resistant strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against MRSA and Mycobacterium
Enzyme InhibitionInhibits proteasome and other enzymes

Case Study 1: Anticancer Activity

In a study examining the effects of boronic acid derivatives on cancer cell lines, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol was tested against various human cancer cell lines including MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a significant decrease in cell viability with an IC50 value in the low micromolar range. This effect was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenolic boron compounds revealed that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4–8 μg/mL against resistant strains such as MRSA. This suggests its potential utility as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of phenolic precursors. For example, a reported procedure involves reacting 4-bromophenol with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in dioxane at 80–100°C . Intermediates are characterized using ¹H/¹³C NMR, HPLC, and mass spectrometry to confirm boronate ester formation and purity .

Q. How is the purity and structural integrity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol validated experimentally?

Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (114–118°C) . Structural validation employs FT-IR (B-O stretch at ~1350 cm⁻¹) and ¹¹B NMR (δ ~30 ppm for boronate esters) . Quantitative ¹H NMR with internal standards (e.g., mesitylene) is used for yield determination .

Q. What purification methods are effective for isolating this compound, and what challenges arise?

Column chromatography (hexanes/EtOAC with 0.25% triethylamine) is commonly used to remove Pd catalysts and unreacted precursors . Recrystallization from methanol/water mixtures improves purity but may result in low yields due to the compound’s limited solubility in polar solvents .

Q. How does the solubility profile of this compound influence reaction design?

The compound is insoluble in water and slightly soluble in methanol, necessitating non-polar solvents (e.g., THF, dioxane) for cross-coupling reactions. Solubility

SolventSolubility (mg/mL)
Water<0.1
Methanol~5–10
THF>50

Q. What are the most common reactions involving this boronate ester in academic research?

It is widely used in Suzuki-Miyaura couplings to form biaryl ethers or phenolic polymers. For example, coupling with aryl halides (e.g., 4-bromobenzonitrile) under Pd catalysis produces functionalized aromatic systems .

Advanced Research Questions

Q. How can low yields (<30%) in the synthesis of this compound be addressed?

Optimize catalyst systems: Replace Pd(dppf)Cl₂ with Buchwald-Hartwig ligands (e.g., SPhos) to enhance turnover. Microwave-assisted synthesis (120°C, 30 min) may improve reaction efficiency . Monitor boronate hydrolysis by LC-MS and adjust reaction moisture levels .

Q. What analytical strategies identify and quantify by-products in Suzuki couplings using this reagent?

Use LC-MS to detect deboronation products (e.g., phenol derivatives) and homocoupling by-products. Quantify residual Pd via ICP-MS (<50 ppm threshold) . ¹H NMR integration with internal standards (e.g., 1,3,5-trimethoxybenzene) improves yield accuracy .

Q. How does the stability of this boronate ester affect long-term storage and reactivity?

The compound is hygroscopic and degrades under acidic conditions. Store at –20°C under inert gas (argon) to prevent hydrolysis. Stability tests show >95% purity retention after 6 months under these conditions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model B-O bond dissociation energies and transition states for transmetalation. Solvent effects (e.g., THF vs. DMF) are simulated using the SMD continuum model .

Q. How do substituents on the phenolic ring influence coupling efficiency and product selectivity?

Electron-withdrawing groups (e.g., –CN, –NO₂) enhance oxidative addition rates but may reduce boronate stability. Steric effects from ortho-substituents decrease coupling yields by ~20–40%, requiring bulkier ligands (e.g., XPhos) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxyphenylboronic acid pinacol ester
Reactant of Route 2
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4-Hydroxyphenylboronic acid pinacol ester

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